molecular formula C22H35N3O B3790151 N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-(1-piperidinyl)acetamide

N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-(1-piperidinyl)acetamide

Cat. No.: B3790151
M. Wt: 357.5 g/mol
InChI Key: SWQSVZAMLVLICD-UHFFFAOYSA-N
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Description

“N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-(1-piperidinyl)acetamide” is a compound that is part of the fentanyl family of opioids . It’s a synthetic opioid developed by research chemists and pharmaceutical companies . The compound has been found to have high potential for producing addiction and severe adverse effects including coma and death .


Chemical Reactions Analysis

The metabolic pathways of new fentanyl analogs like this compound generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Safety and Hazards

This compound, like other fentanyl analogs, has a high potential for producing addiction and severe adverse effects including coma and death . Therefore, it poses significant safety and health hazards.

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, metabolic pathways, and pharmacological effects. Given its potential for addiction and severe adverse effects, there is also a need for research into harm reduction strategies and treatments for addiction .

Properties

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-N-(2-phenylethyl)-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O/c1-23-15-10-21(11-16-23)18-25(17-12-20-8-4-2-5-9-20)22(26)19-24-13-6-3-7-14-24/h2,4-5,8-9,21H,3,6-7,10-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQSVZAMLVLICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CN(CCC2=CC=CC=C2)C(=O)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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